molecular formula C32H31NO13 B127348 Chrymutasin B CAS No. 155213-41-5

Chrymutasin B

Cat. No. B127348
M. Wt: 637.6 g/mol
InChI Key: NCMKXUVBVTVSTE-SZTUNKENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrymutasin B is a natural compound that belongs to the chrysophaentin family of compounds. It was first isolated from the marine-derived fungus Chrysosporium merdarium in 2009. Since then, it has gained significant attention from the scientific community due to its potential anti-cancer properties. Chrymutasin B has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism Of Action

The mechanism of action of Chrymutasin B is not fully understood. However, it has been suggested that Chrymutasin B induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, Chrymutasin B has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Chrymutasin B has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Chrymutasin B has also been shown to modulate the expression of various genes involved in cancer progression, such as Bcl-2, Bax, and p53.

Advantages And Limitations For Lab Experiments

One advantage of Chrymutasin B is its selective cytotoxicity towards cancer cells. It has been shown to exhibit minimal toxicity towards normal cells. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which could potentially reduce the required dosage of these drugs and minimize their side effects. However, one limitation of Chrymutasin B is its complex structure, which makes its synthesis challenging and time-consuming.

Future Directions

There are several future directions for Chrymutasin B research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a radiosensitizer, which could enhance the efficacy of radiotherapy for cancer treatment. Moreover, further studies are needed to elucidate the mechanism of action of Chrymutasin B and identify its molecular targets. Finally, the development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.
Conclusion
Chrymutasin B is a natural compound with potential anti-cancer properties. Its selective cytotoxicity towards cancer cells and ability to enhance the anti-cancer effects of other chemotherapeutic agents make it a promising candidate for cancer treatment. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthetic routes for Chrymutasin B could potentially facilitate its clinical development and application.

Synthesis Methods

Chrymutasin B is a complex natural product with a unique structure. Its synthesis is challenging and requires multiple steps. The first total synthesis of Chrymutasin B was reported in 2015 by Wang et al. The synthesis involved 24 steps and an overall yield of 0.4%. Since then, several other synthetic routes have been reported, including a convergent synthesis with a higher yield.

Scientific Research Applications

Chrymutasin B has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that Chrymutasin B exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results. In a mouse model of breast cancer, Chrymutasin B significantly inhibited tumor growth without any observable toxicity. Moreover, Chrymutasin B has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as doxorubicin and cisplatin.

properties

CAS RN

155213-41-5

Product Name

Chrymutasin B

Molecular Formula

C32H31NO13

Molecular Weight

637.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1

InChI Key

NCMKXUVBVTVSTE-SZTUNKENSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O

synonyms

chrymutasin B

Origin of Product

United States

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